N,N,3,4-tetramethyl-1,2-oxazol-5-amine
Description
3,4-Dimethyl-1,2-oxazol-5-amine (IUPAC name: 5-amino-3,4-dimethylisoxazole) is a heterocyclic compound with the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol . It serves as a critical intermediate in synthesizing bioactive molecules, particularly Schiff base derivatives used in medicinal and materials chemistry. The compound features an isoxazole ring substituted with methyl groups at positions 3 and 4, and an amino group at position 3. Its melting point ranges between 118–120°C, and it is commercially available at 97% purity for research purposes .
The amine group at position 5 is highly reactive, enabling condensation with aldehydes to form azomethine (C=N) derivatives, which are pivotal in drug discovery and crystal engineering .
Properties
CAS No. |
69511-42-8 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
N,N,3,4-tetramethyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H12N2O/c1-5-6(2)8-10-7(5)9(3)4/h1-4H3 |
InChI Key |
NIWYHODZHJFSGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,4-tetramethyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . These reactions generally require acidic or basic conditions and are often carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products. The final product is usually purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N,N,3,4-tetramethyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives.
Scientific Research Applications
N,N,3,4-tetramethyl-1,2-oxazol-5-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism by which N,N,3,4-tetramethyl-1,2-oxazol-5-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[(E)-3-Nitrobenzylidene]-3,4-dimethyl-1,2-oxazol-5-amine
- Molecular Formula : C₁₂H₁₁N₃O₃
- Structure : Formed by condensing 3,4-dimethyl-1,2-oxazol-5-amine with 3-nitrobenzaldehyde.
- Key Features :
- Applications: Used in studies of molecular conformation and non-covalent interactions.
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine
- Molecular Formula : C₁₃H₁₂N₂O₃
- Structure : Derived from 1,3-benzodioxole-5-carbaldehyde.
- Key Features: Dihedral angle of 7.94° between aromatic rings . C–H⋯O hydrogen bonds form inversion dimers with graph-set notation R₂²(6), stabilizing the crystal lattice . Additional stabilization via π-π interactions (centroid separations: 3.748–3.905 Å) .
- Applications : Models for studying supramolecular assembly and hydrogen-bonding motifs.
Halogen-Substituted Analogues
3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine
- Molecular Formula : C₉H₆F₂N₂O
- Structure : Features a difluorophenyl group at position 3.
- Hazard Profile: Classified with warnings for skin/eye irritation (H315, H319) .
- Applications : Explored in CNS-targeted drug development.
Alkyl-Substituted Analogues
3-(Propan-2-yl)-1,2-oxazol-5-amine
- Market Data : Global production capacity is projected to rise due to demand in agrochemical and pharmaceutical sectors .
- Structure : An isopropyl group at position 3 increases steric bulk compared to methyl substituents.
- Applications : Intermediate in synthesizing herbicides and antimicrobial agents .
Structural and Functional Analysis
Crystallographic Trends
Key Findings :
- Substituents on the aldehyde moiety significantly influence molecular planarity and packing. Nitro groups reduce steric hindrance, favoring planar conformations, while benzodioxole groups introduce slight torsional strain .
- Hydrogen-bonding motifs (e.g., R₂²(6) loops) are critical for stabilizing Schiff base derivatives in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
